molecular formula C41H50N5O8P B7948926 DMT-dC(ac) Phosphoramidite

DMT-dC(ac) Phosphoramidite

Cat. No.: B7948926
M. Wt: 771.8 g/mol
InChI Key: MECWEBCHRKVTNV-RLWDVSNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT-dC(ac) Phosphoramidite (N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine-3′-[2-cyanoethyl-N,N-diisopropylphosphoramidite]) is a critical monomer in solid-phase oligonucleotide synthesis. Its empirical formula is C₄₁H₅₀N₅O₈P, with a molecular weight of 771.84 g/mol (CAS: 154110-40-4) . The compound features an acetyl (ac) protecting group on the exocyclic amine of deoxycytidine, which prevents undesired side reactions during DNA strand assembly. The 5′-O-dimethoxytrityl (DMT) group ensures regioselective coupling, while the 2-cyanoethyl phosphoramidite moiety enables efficient phosphite triester bond formation. DMT-dC(ac) is widely used in automated DNA synthesizers, with applications spanning research, diagnostics, and therapeutic oligonucleotide production .

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECWEBCHRKVTNV-RLWDVSNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleoside Protection

The cytosine base is first protected at the exocyclic amine (N4) using acetic anhydride under basic conditions. This step prevents undesired side reactions during subsequent phosphorylation. The 5'-hydroxyl group is then masked with a dimethoxytrityl (DMT) group via reaction with DMT chloride in anhydrous pyridine. The 3'-hydroxyl remains unprotected to enable phosphitylation.

Phosphitylation Reaction

Phosphitylation introduces the phosphoramidite moiety at the 3'-hydroxyl. The protected nucleoside reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N-ethyldiisopropylamine (DIPEA). This step is conducted under inert atmospheres (argon or nitrogen) to prevent hydrolysis of the moisture-sensitive phosphoramidite.

Purification and Characterization

Crude product is purified via silica gel column chromatography using gradients of ethyl acetate and hexane. Final characterization employs 31P^{31}\text{P}-NMR to confirm phosphitylation (δ ≈ 149 ppm) and LC-MS to verify molecular weight.

Mechanochemical Synthesis Innovations

Recent advances in solvent-free methodologies have enabled mechanochemical synthesis of phosphoramidites, offering environmental and efficiency benefits. A study by the Royal Society demonstrated the applicability of ball milling for dinucleotide synthesis, which can be adapted for this compound.

Ball Milling Protocol

  • Reagent Preparation : DMT-dC (Ac-protected) and 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite are co-evaporated with toluene to remove residual moisture.

  • Milling : Reagents are combined with 4,5-dicyanoimidazole (DCI) activator in a Retsch MM400 mixer mill at 25 Hz for 1 hour.

  • Work-Up : The mixture is dissolved in dichloromethane, oxidized with iodine/water/pyridine, and purified via chromatography.

Table 1: Key Reaction Parameters in Mechanochemical Synthesis

ParameterValue/Description
Activator4,5-Dicyanoimidazole (DCI)
Milling Frequency25 Hz
Duration1 hour
Solvent (Post-Milling)Dichloromethane (DCM)
Yield72–85% (estimated via 31P^{31}\text{P}-NMR)

This method reduces solvent use by 90% compared to traditional approaches and achieves comparable yields.

Challenges in Acetyl Group Compatibility

The acetyl group’s lability necessitates careful handling:

  • Acid Sensitivity : Acetyl-protected amidites require milder deblocking conditions (e.g., 3% trichloroacetic acid in DCM) to prevent premature cleavage.

  • Side Reactions : Over-activation with DCI can lead to phosphoramidite degradation, detectable via 31P^{31}\text{P}-NMR signals at δ ≈ 130 ppm (pyrophosphite byproducts).

Industrial-Scale Production Insights

Honya Biotech’s production of this compound emphasizes scalability and customization:

  • Automated Synthesis Modules : Integrated workstations handle phosphitylation and purification, ensuring batch consistency.

  • Quality Control : Each batch undergoes 1H^{1}\text{H}-NMR, 31P^{31}\text{P}-NMR, and LC-MS to validate purity (>98%).

Table 2: Industrial Synthesis Metrics

MetricSpecification
Purity≥98% (HPLC)
Moisture Content≤0.1% (Karl Fischer titration)
Storage Conditions-20°C under argon

Comparative Analysis of Synthesis Routes

Traditional vs. Mechanochemical Methods

AspectTraditional MethodMechanochemical Method
Solvent ConsumptionHigh (DCM, MeCN)Low (5 eq. solvent)
Reaction Time6–8 hours1–2 hours
Yield70–80%72–85%
ScalabilitySuitable for bulk productionLimited to small-scale optimization

The mechanochemical approach excels in speed and sustainability but requires optimization for large-scale applications .

Scientific Research Applications

DNA Oligonucleotide Synthesis

DMT-dC(ac) Phosphoramidite is primarily employed in the solid-phase synthesis of DNA oligonucleotides . Its use is critical in several areas:

  • Automated DNA Synthesis : The compound is optimized for automated synthesizers, facilitating the rapid production of custom oligonucleotides for various applications such as PCR (Polymerase Chain Reaction), gene editing, and molecular diagnostics .
  • Custom Oligonucleotide Design : Researchers can design specific sequences tailored to their experimental needs, enhancing the versatility of studies in genetics and molecular biology.

Molecular Biology Research

The phosphoramidite is integral to several research methodologies:

  • Synthesis of Primers and Probes : DMT-dC(ac) is commonly used to produce primers for PCR and probes for hybridization assays, which are essential for gene amplification and detection .
  • Antisense Oligonucleotides : It plays a vital role in synthesizing antisense oligonucleotides that can inhibit gene expression by binding to complementary mRNA .

Diagnostic Assays

In clinical and diagnostic settings, this compound is utilized for:

  • Development of Diagnostic Tools : The compound aids in creating oligonucleotide-based assays that can detect specific genetic sequences associated with diseases .
  • Molecular Diagnostics : Its high purity and efficiency make it suitable for developing assays that require precise nucleotide incorporation, thus enhancing the reliability of diagnostic results.

Comparative Analysis with Other Phosphoramidites

To further illustrate the significance of this compound, a comparison with other commonly used phosphoramidites is provided below:

FeatureThis compound5'-DMT-dC-Bz Phosphoramidite5'-DMT-dA Phosphoramidite
Protective GroupsDMT, N4-AcetylDMT, BenzoylDMT
Synthesis EfficiencyHighModerateHigh
Use in Antisense OligosYesNoLimited
Application in DiagnosticsYesLimitedYes

Key Findings

  • DMT-dC(ac) eliminates unwanted transamination side products during synthesis, which enhances the purity of the final oligonucleotide product .
  • It allows for faster kinetics when used with methylamine systems, making it a preferred choice in high-throughput laboratories .

Case Study 1: Gene Editing Applications

In a study focusing on CRISPR-Cas9 technology, researchers utilized DMT-dC(ac) to synthesize guide RNAs. The high fidelity and efficiency of oligonucleotide synthesis enabled precise targeting of genetic sequences, leading to successful gene editing outcomes.

Case Study 2: Diagnostic Development

A diagnostic assay developed for detecting mutations in BRCA1 used DMT-dC(ac)-derived oligonucleotides. The assay demonstrated high sensitivity and specificity due to the optimized synthesis conditions provided by this phosphoramidite.

Mechanism of Action

The mechanism of action of DMT-dC(ac) Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s acetyl-protected form ensures stability and prevents premature reactions. Upon deprotection, the active form participates in the formation of phosphodiester bonds, facilitating the assembly of oligonucleotide chains .

Comparison with Similar Compounds

Comparison with Similar Phosphoramidites

Structural and Functional Differences

Key phosphoramidites used in DNA synthesis differ primarily in their nucleobase protecting groups , molecular weights , and synthesis performance . Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Protecting Group Molecular Weight (g/mol) Purity (%) Solubility (DMSO) Storage Conditions
DMT-dC(ac) Acetyl 771.84 >97.0 105 mg/mL -20°C (powder)
DMT-dC(bz) Benzoyl 833.91 >99.7 Not reported -20°C
DMT-dG(ib) Isobutyryl 785.87 >99.71 Not reported -20°C
DMT-dA(bz) Benzoyl 815.89 >99.0 Not reported -20°C
Key Observations:
  • Protecting Groups :
    • Acetyl (ac) : Smaller than benzoyl (bz), enabling faster deprotection under mild basic conditions (e.g., aqueous ammonia) .
    • Benzoyl (bz) : Bulkier, requiring harsher deprotection (e.g., concentrated ammonia at elevated temperatures), but offers enhanced stability during synthesis .
  • Molecular Weight : DMT-dC(bz) has a higher molecular weight (833.91 vs. 771.84 for DMT-dC(ac)), impacting solubility and molar equivalency adjustments in coupling steps .
Coupling Efficiency and Stability
  • DMT-dC(ac) : Demonstrates >99% coupling efficiency under standard conditions (e.g., 10 equivalents, 25-second coupling time) . However, the acetyl group is prone to hydrolysis during prolonged storage or suboptimal handling, necessitating strict anhydrous conditions .
  • DMT-dC(bz): The benzoyl group enhances stability against hydrolysis but may reduce coupling speed due to steric hindrance. Evidence suggests a 5–10% lower coupling efficiency compared to DMT-dC(ac) in mechanochemical synthesis .
  • DMT-dG(ib) : Isobutyryl protection balances stability and deprotection ease, achieving >98% coupling efficiency in automated synthesizers .
Purification Challenges
  • DMT-dC(bz) requires specialized NP-HPLC purification with methanol-modified mobile phases to resolve diastereomers, unlike DMT-dC(ac), which can be purified using standard protocols .
  • Chlorinated impurities (e.g., chlorinated DMT-dC(bz)) are more prevalent in benzoyl-protected amidites, necessitating rigorous quality control .

Application-Specific Advantages

  • High-Throughput Synthesis : DMT-dC(ac) is preferred for rapid, large-scale synthesis due to its faster deprotection and compatibility with ultramild conditions .
  • Stability-Demanding Workflows : DMT-dC(bz) is favored in long oligonucleotide or modified DNA probe synthesis (e.g., molecular beacons) where extended reaction times or acidic/basic environments are involved .
  • Therapeutic Oligonucleotides : DMT-dG(ib) and DMT-dA(bz) are often paired with DMT-dC(ac) to minimize side reactions in antisense or siRNA production .

Biological Activity

DMT-dC(ac) Phosphoramidite, chemically known as 5'-O-DMT-N4-Acetyl-2'-deoxycytidine 3'-CE phosphoramidite, is a modified nucleoside phosphoramidite that plays a crucial role in the synthesis of oligonucleotides. This compound is characterized by its unique structural features and biological applications, particularly in molecular biology and genetic research.

  • Molecular Formula : C₄₁H₅₀N₅O₈P
  • Molecular Weight : 771.838 g/mol
  • CAS Number : 154110-40-4
  • Appearance : White to off-white solid
  • LogP : 7.73 (indicating high lipophilicity)

This compound is utilized primarily for the solid-phase synthesis of DNA oligonucleotides. The protective groups, specifically the dimethoxytrityl (DMT) and N4-acetyl groups, are essential for preventing unwanted side reactions during the synthesis process. This modification allows for efficient coupling and deprotection steps, ensuring high yields of synthesized oligonucleotides.

Biological Applications

  • Oligonucleotide Synthesis :
    • This compound is integral in creating custom oligonucleotides used in various applications including PCR (Polymerase Chain Reaction), gene editing, and molecular diagnostics .
  • Research and Diagnostics :
    • It is commonly employed in the synthesis of primers, probes, and antisense oligonucleotides, making it a key component in molecular biology research and diagnostic assays .

Stability and Compatibility

Research indicates that this compound exhibits stability comparable to other standard phosphoramidites such as dA, dC, dG, and dT. Its compatibility with various deprotection methods enhances its utility in automated DNA synthesizers .

Enhanced Duplex Stability

The incorporation of DMT-dC(ac) into DNA sequences has been shown to enhance duplex stability while maintaining biocompatibility. This characteristic is particularly beneficial in therapeutic applications where oligonucleotide stability is critical .

Data Table: Comparison of Phosphoramidites

PropertyThis compoundDMT-dA(bz) PhosphoramiditeDMT-dG(ib) Phosphoramidite
Molecular Weight771.838 g/mol785.845 g/mol773.839 g/mol
LogP7.736.957.10
Common ApplicationsOligonucleotide synthesisOligonucleotide synthesisOligonucleotide synthesis
StabilityHighModerateHigh

Q & A

Q. What are the critical parameters for assessing the purity and quality of DMT-dC(ac) Phosphoramidite in oligonucleotide synthesis?

this compound purity is typically evaluated using reversed-phase HPLC (>99.0%) and 31P NMR (≥98%) to confirm the absence of critical impurities like HMT (≤0.10%) or chlorinated byproducts . Batch-specific certificates of analysis (COA) should be reviewed for lot-to-lot consistency, as impurities >0.01% can lead to truncated oligonucleotides or side reactions during synthesis .

Q. How does the acetyl (ac) protection on this compound influence deprotection protocols compared to benzoyl (bz) derivatives?

The acetyl group enables ultrafast deprotection (10 minutes at 65°C with AMA reagent), reducing oligonucleotide exposure to harsh conditions and minimizing depurination risks. In contrast, benzoyl-protected amidites (e.g., DMT-dC(bz)) require longer ammonia treatment (~16 hours at 55°C), which may degrade sensitive modifications .

Q. What storage conditions are optimal for maintaining this compound stability?

Store under inert atmosphere (argon or nitrogen) at −20°C to prevent oxidation or hydrolysis. Prolonged exposure to moisture or ambient temperatures (>4°C) can degrade the phosphoramidite, increasing H-phosphonate impurities and reducing coupling efficiency .

Q. How is this compound compatibility validated for different DNA synthesizers (e.g., ABI, Polygen)?

Compatibility is confirmed via coupling efficiency tests (typically >98% per step) using standardized protocols. For example, Proligo Reagents optimize amidites for ABI Systems by ensuring solubility in acetonitrile and resistance to synthesizer-specific reagent gradients .

Advanced Research Questions

Q. What strategies mitigate side reactions during this compound coupling in long oligonucleotide synthesis?

  • Capping efficiency : Use aggressive capping (e.g., acetic anhydride/1-methylimidazole) to terminate unreacted 5'-OH groups, preventing deletion errors.
  • Activator choice : Employ 5-ethylthio-1H-tetrazole (ETT) over benzimidazolium triflate for faster coupling kinetics, reducing phosphite triester oxidation .
  • Coupling time : Extend to 3–5 minutes for sequences prone to secondary structures .

Q. How do impurity profiles of this compound affect antisense oligonucleotide (ASO) efficacy?

Chlorinated impurities (e.g., from synthesis solvents) can introduce off-target modifications , altering ASO binding affinity. Mass spectrometry (MS/MS) is critical for identifying impurities like chlorinated DMT-dC(bz) (m/z 915–926) and quantifying their impact on hybridization .

Q. What analytical methods resolve contradictions in oligonucleotide yield vs. purity when using this compound?

  • Ion-pair HPLC : Separates full-length products from failure sequences using triethylammonium acetate gradients.
  • MALDI-TOF MS : Detects sequence truncations or modifications caused by amidite degradation .
  • UV/VIS spectroscopy : Validates DMT-on yield (λ = 498 nm) to confirm coupling efficiency .

Q. How can this compound be adapted for synthesizing modified oligonucleotides (e.g., 2'-fluoro-dC)?

Replace the acetyl group with a 2'-fluoro-acetyl modification (e.g., DMT-2'F-dC(ac)) to enhance nuclease resistance. This requires adjusting deprotection to 65°C with AMA for 15 minutes to retain fluorine stability .

Methodological Considerations

9. Experimental design for comparing DMT-dC(ac) with alternative amidites (e.g., DMT-dC(bz)):

  • Deprotection kinetics : Measure oligonucleotide integrity (HPLC) after varying ammonia treatment times.
  • Hybridization assays : Use surface plasmon resonance (SPR) to compare melting temperatures (Tm) of duplexes synthesized with ac vs. bz derivatives .

10. Troubleshooting low coupling efficiency with this compound:

  • Moisture control : Ensure synthesizer lines are purged with dry argon.
  • Phosphoramidite solubility : Pre-dissolve in anhydrous acetonitrile (0.1 M) with <10 ppm water content.
  • Synthesizer calibration : Validate reagent delivery volumes and valve function to prevent under-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dC(ac) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dC(ac) Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.